molecular formula C16H13Cl2NOS B12483937 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B12483937
M. Wt: 338.3 g/mol
InChI Key: HSEDSZCNQDJGHU-UHFFFAOYSA-N
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Description

{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}(THIOPHEN-2-YLMETHYL)AMINE is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and a thiophene ring

Properties

Molecular Formula

C16H13Cl2NOS

Molecular Weight

338.3 g/mol

IUPAC Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C16H13Cl2NOS/c17-11-3-5-14(15(18)8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13/h1-8,19H,9-10H2

InChI Key

HSEDSZCNQDJGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}(THIOPHEN-2-YLMETHYL)AMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}(THIOPHEN-2-YLMETHYL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}(THIOPHEN-2-YLMETHYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}(THIOPHEN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}(THIOPHEN-2-YLMETHYL)AMINE is unique due to its specific combination of a furan ring with a 2,4-dichlorophenyl group and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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